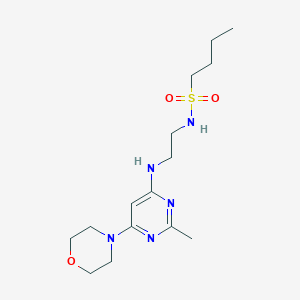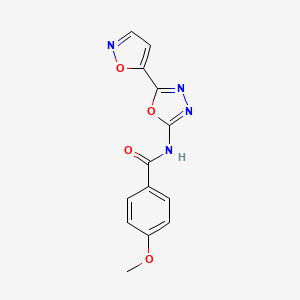![molecular formula C20H19FN4O3S B2608412 N-(3-fluorophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide CAS No. 1090541-17-5](/img/structure/B2608412.png)
N-(3-fluorophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorophenyl group, a furan ring, and a pyrimidinyl moiety, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinyl intermediate, followed by the introduction of the furan ring and the fluorophenyl group. Common reagents used in these reactions include methylating agents, sulfur-containing compounds, and fluorinating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-(3-fluorophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine
科学研究应用
Chemistry
In chemistry, N-(3-fluorophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for binding studies and for exploring its effects on biological systems.
Medicine
In the field of medicine, this compound might be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly in areas such as oncology or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in fields such as materials science or catalysis.
作用机制
The mechanism by which N-(3-fluorophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, potentially modulating their activity and leading to various biological effects. The pathways involved might include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
Similar compounds to N-(3-fluorophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide include other fluorophenyl derivatives, furan-containing compounds, and pyrimidinyl-based molecules. Examples might include:
- N-(3-chlorophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide
- N-(3-bromophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features
属性
IUPAC Name |
N-[2-(3-fluoroanilino)-2-oxoethyl]-2-(furan-2-yl)-N,4-dimethyl-6-methylsulfanylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c1-12-17(19(29-3)24-18(22-12)15-8-5-9-28-15)20(27)25(2)11-16(26)23-14-7-4-6-13(21)10-14/h4-10H,11H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMBKVJPABLNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)N(C)CC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(ethanesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2608330.png)


![(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride](/img/structure/B2608334.png)

![tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate](/img/structure/B2608339.png)
![Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2608342.png)
![N-(4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2608343.png)
![3-[(4-ethoxyphenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B2608344.png)
![5-{[(2-Chloropyridin-4-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2608345.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/new.no-structure.jpg)

![5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol](/img/structure/B2608349.png)
![6-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)-1,3-benzothiazole](/img/structure/B2608350.png)
